molecular formula C9H6ClNO2 B2394154 3-Hydroxy-5-(4-chlorophenyl)isoxazole CAS No. 14723-58-1

3-Hydroxy-5-(4-chlorophenyl)isoxazole

Cat. No.: B2394154
CAS No.: 14723-58-1
M. Wt: 195.6
InChI Key: DLYXFWMNCVTAMQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-chlorophenyl)isoxazole is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-5-(4-chlorophenyl)isoxazole include other isoxazole derivatives such as:

  • 3,5-Dimethylisoxazole
  • 3-Hydroxy-5-phenylisoxazole
  • 5-(4-Methoxyphenyl)isoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a hydroxy group and a chlorophenyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific and industrial applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXFWMNCVTAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14723-58-1
Record name 5-(4-chlorophenyl)-1,2-oxazol-3-ol
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